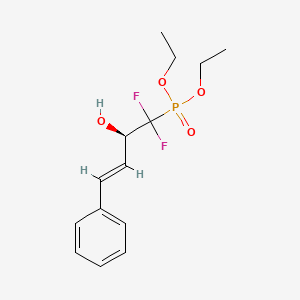

![molecular formula C8H10N4 B2766412 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1186609-76-6](/img/structure/B2766412.png)

3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . A new and straightforward route to synthesize pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives have been explored in various studies . The synthesis involves a sequential opening/closing cascade reaction .Scientific Research Applications

Heterocyclic Amines in Human Health

Metabolism and Health Risks

The metabolism of heterocyclic amines, such as those found in cooked meats, plays a crucial role in understanding their health impacts. Studies demonstrate that these compounds undergo metabolism in the human body, leading to the formation of DNA adducts, which are associated with carcinogenesis. For example, the metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and other similar compounds is significantly influenced by the activity of enzymes like CYP1A2, which are responsible for their bioactivation to carcinogenic metabolites (Boobis et al., 1994).

Dietary Exposures and Cancer Risk

Dietary intake of heterocyclic amines is linked to increased risks of various cancers, including prostate and colorectal cancers. The formation of DNA adducts by these compounds in human tissues underscores the potential carcinogenic risk associated with their dietary exposure (Cross et al., 2005). The evidence suggests a relationship between the consumption of grilled meats, where these amines are prevalent, and the incidence of cancer, highlighting the importance of understanding the metabolism and effects of heterocyclic amines on human health.

Environmental Exposures

Beyond dietary sources, exposure to compounds structurally related to 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine can occur through environmental sources, such as pesticide residues. The study on organophosphorus and pyrethroid pesticides in children's urine demonstrates the ubiquity of chemical exposures in everyday environments and their potential health implications, including neurobehavioral effects (Wang et al., 2016).

Mechanism of Action

Target of Action

The primary target of 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine is the kinase activity of ZAK . ZAK is a protein kinase that plays a crucial role in cell signaling pathways.

Mode of Action

this compound strongly inhibits the kinase activity of ZAK . It dose-dependently suppresses the activation of ZAK downstream signals in vitro and in vivo .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on ZAK. By suppressing ZAK activity, it can potentially modulate the cellular processes controlled by this kinase .

Properties

IUPAC Name |

3-ethyl-2H-pyrazolo[3,4-b]pyridin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-2-7-6-3-5(9)4-10-8(6)12-11-7/h3-4H,2,9H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZXNFRHJDTQBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=C(C=NC2=NN1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2766330.png)

![Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2766331.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2766332.png)

![Methyl 2-({[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2766336.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea](/img/structure/B2766337.png)

![Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2766338.png)

![2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2766340.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2766344.png)

![N-(3-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2766345.png)

![methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2766346.png)